![molecular formula C20H25N5O2 B5369587 2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5369587.png)
2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline
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Overview
Description
2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline, also known as MPQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPQC is a quinoline derivative that possesses unique chemical properties that make it suitable for use in scientific research.
Mechanism of Action
The exact mechanism of action of 2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline is not fully understood, but it is believed to act by binding to specific receptors or enzymes, thereby modulating their activity. This compound has been found to bind to the DNA of cancer cells, leading to cell death. It has also been found to inhibit the activity of certain enzymes, leading to the accumulation of neurotransmitters such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of enzyme activity. It has also been found to improve cognitive function in animal models of Alzheimer's disease and to exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline in lab experiments is its high purity and stability, which ensures accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the use of 2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline in scientific research. One potential application is in the development of new drugs for the treatment of cancer and Alzheimer's disease. This compound has also been shown to exhibit antimicrobial and antiviral activity, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Synthesis Methods
2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline can be synthesized through a multistep process that involves the reaction of 2-chloroquinoline with 1,2-bis(4-methylpiperazin-1-yl)ethane and triethylamine. The resulting compound is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized for high yield and purity and has been used in several studies.
Scientific Research Applications
2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, antimicrobial, and antiviral properties, making it a promising candidate for the development of new drugs. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-23-10-12-24(13-11-23)20(27)18-14-21-8-9-25(18)19(26)17-7-6-15-4-2-3-5-16(15)22-17/h2-7,18,21H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBLAUMELNQYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNCCN2C(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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